Homatropine Methylbromide

Description

This compound is a quaternary ammonium muscarinic acetylcholine receptor antagonist belonging to the group of medicines called anti-muscarinics. Homatropine is used to treat duodenal or stomach ulcers or intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer. It may also be used to prevent nausea, vomiting, and motion sickness.

This compound is the methylbromide salt of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. This compound, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion. When administered in high doses, this drug produces inhibitory effects on acetylcholine activity, specifically on smooth muscle located in the gastrointestinal, biliary, and genitourinary tracts, resulting in an anti-spasmodic effect.

RN given refers to bromide (endo-(+-))-isomer

See also: Homatropine (salt form of); this compound; Hydrocodone Bitartrate (component of).

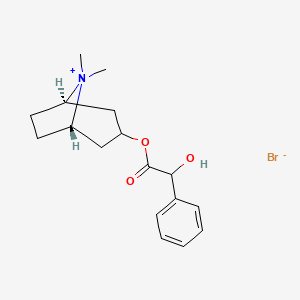

Structure

3D Structure of Parent

Properties

IUPAC Name |

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFVKLQESJNNAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-49-9 | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

191-192 °C | |

| Details | PhysProp | |

| Record name | Homatropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Homatropine Methylbromide on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent that exerts a relaxant effect on smooth muscle. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation. This comprehensive technical guide delineates the molecular interactions, signaling pathways, and physiological effects of homatropine methylbromide on various smooth muscle tissues. It provides an in-depth analysis of its receptor affinity and the subsequent cellular events that lead to smooth muscle relaxation. This document also includes detailed experimental protocols for the in vitro assessment of its pharmacological activity, aimed at facilitating further research and drug development in this area.

Introduction

Smooth muscle contractility is a fundamental physiological process, critical to the function of numerous organ systems, including the gastrointestinal, respiratory, and urinary tracts. The parasympathetic nervous system, through the neurotransmitter acetylcholine (ACh), plays a pivotal role in modulating smooth muscle tone. This compound, a synthetic derivative of atropine (B194438), is utilized clinically for its antispasmodic properties. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This guide provides a detailed exploration of the core mechanism by which this compound induces smooth muscle relaxation.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1][2] By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects, which include stimulating smooth muscle contraction.[2] This antagonism is reversible and concentration-dependent.

Muscarinic Receptor Subtypes and Affinity

There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs). In smooth muscle, the M2 and M3 subtypes are predominantly expressed and are the primary targets for this compound. The M3 receptor is the main subtype mediating smooth muscle contraction.[3]

The affinity of this compound for muscarinic receptors can be quantified using various pharmacological parameters, such as the dissociation constant (Ki) and the pA2 value. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Quantitative Data on Receptor Affinity and Potency

The following tables summarize the available quantitative data for this compound and related muscarinic antagonists.

| Drug | Tissue | Agonist | pA2 Value | Reference |

| Homatropine | Guinea Pig Atria | Acetylcholine | 7.21 (force), 7.07 (rate) | [4] |

| Homatropine | Guinea Pig Stomach | Acetylcholine | 7.13 | [4] |

| Atropine | Guinea Pig Gastric Fundus | Bethanechol | 8.16 | [5] |

| Atropine | Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52 | [5] |

| Atropine | Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [6] |

| Atropine | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [6] |

Table 1: pA2 Values for Homatropine and Atropine in Various Smooth Muscle Tissues.

| Drug | Receptor Subtype | Ki (nM) | Reference |

| Homatropine | M4 (Chick Heart) | 72.44 | [7] |

Table 2: Ki Values for Homatropine at Muscarinic Receptor Subtypes.

| Drug | Tissue/Cell Line | IC50 (nM) | Reference |

| This compound | Endothelial Muscarinic Receptors (WKY-E) | 162.5 | [4] |

| This compound | Smooth Muscle Muscarinic Receptors (SHR-E) | 170.3 | [4] |

Table 3: IC50 Values for this compound.

Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a signaling cascade that leads to contraction. This compound inhibits this pathway at the initial receptor-binding step.

Acetylcholine-Induced Contraction Pathway

-

Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.

-

G-Protein Activation: The receptor-agonist complex activates the Gq/11 G-protein.

-

Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).[8][9]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex.

-

Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Myosin Phosphorylation and Contraction: MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Inhibition by this compound

This compound, by competitively blocking the M3 receptor, prevents the initiation of this entire cascade, resulting in smooth muscle relaxation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is used to measure the isometric contraction of isolated smooth muscle strips in response to agonists and antagonists.[11][12]

Materials:

-

Isolated tissue (e.g., guinea pig ileum, trachea, or rat aorta)

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Agonist (e.g., acetylcholine, carbachol)

-

Antagonist (this compound)

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution. Prepare tissue strips or rings of appropriate dimensions.

-

Mounting: Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing every 15-20 minutes.

-

Viability Test: Elicit a contraction with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Cumulative Concentration-Response Curve (CCRC) for Agonist: Add the agonist in a cumulative manner, increasing the concentration in logarithmic steps, and record the contractile response until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to recover. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

CCRC in the Presence of Antagonist: Repeat the agonist CCRC in the presence of this compound.

-

Data Analysis: Plot the concentration-response curves. Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist. Calculate the dose ratio and subsequently the pA2 value using the Schild equation.[13][14]

References

- 1. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. 32354 [pdspdb.unc.edu]

- 8. Phospholipase C involvement in activation of the muscarinic receptor-operated cationic current in Guinea pig ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of phospholipase C inhibitor U-73122 on antigen-induced airway smooth muscle contraction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 14. Pa2 determination | PPTX [slideshare.net]

What are the chemical properties of Homatropine Methylbromide for research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of Homatropine Methylbromide, a quaternary ammonium (B1175870) derivative of homatropine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key chemical characteristics, and established experimental protocols.

Chemical and Physical Properties

This compound is a synthetic tertiary amine alkaloid with antimuscarinic properties.[1] As a quaternary ammonium salt, it is a peripherally acting agent that does not readily cross the blood-brain barrier.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄BrNO₃ | [2] |

| Molecular Weight | 370.28 g/mol | [3] |

| CAS Number | 80-49-9 | [2] |

| Melting Point | 191-192 °C | [4] |

| Appearance | White, crystalline powder | [4] |

| Solubility | Very soluble in water; Freely soluble in ethanol; Soluble in DMSO | [3][5] |

| pKa (Strongest Acidic) | 11.99 | [3] |

| pKa (Strongest Basic) | -4.1 | [3] |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4] These G protein-coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.[6] By blocking the action of acetylcholine, this compound inhibits parasympathetic nerve stimulation.[1]

There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling pathways.[6] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and intracellular calcium. M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Quantitative Pharmacological Data

The antagonistic activity of this compound has been quantified in various in vitro systems. The following tables summarize key affinity and potency data.

Table 2: In Vitro Potency of this compound

| Parameter | Tissue/Cell Line | Value | Source |

| IC₅₀ | Endothelial Muscarinic Receptors (WKY-E Rats) | 162.5 nM | [3] |

| IC₅₀ | Smooth Muscle Muscarinic Receptors (SHR-E Rats) | 170.3 nM | [3] |

Table 3: Antagonist Affinity of Homatropine

| Parameter | Tissue | Value | Source |

| pA₂ | Guinea Pig Stomach | 7.13 | [3] |

| pA₂ | Guinea Pig Atria (Force) | 7.21 | [3] |

| pA₂ | Guinea Pig Atria (Rate) | 7.07 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

References

- 1. Schild equation - Wikipedia [en.wikipedia.org]

- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. fda.gov [fda.gov]

Homatropine Methylbromide: A Technical Review of Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent widely utilized for its peripheral effects on the gastrointestinal and respiratory tracts. As a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, its therapeutic efficacy is intrinsically linked to its interaction with the five distinct muscarinic receptor subtypes (M1-M5). This technical guide provides an in-depth review of the current state of knowledge regarding the muscarinic receptor subtype selectivity of homatropine methylbromide. While comprehensive quantitative data for its binding affinity across all five cloned human receptor subtypes remains elusive in publicly available literature, this document synthesizes the existing data from studies on native tissues and provides detailed experimental protocols for the characterization of muscarinic antagonists. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to aid in the understanding of its pharmacological assessment.

Introduction

This compound is a derivative of homatropine, featuring a methylbromide group that confers a quaternary ammonium structure. This chemical modification limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and making it a valuable agent for peripheral applications.[1] It is clinically employed to reduce gastric secretions and motility in conditions such as peptic ulcers and to control respiratory secretions.[1] The therapeutic and adverse effects of this compound are mediated through its blockade of muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors comprising five subtypes (M1, M2, M3, M4, and M5).[2] Understanding the selectivity profile of this compound for these subtypes is crucial for predicting its clinical effects and for the development of more targeted antimuscarinic therapies.

Quantitative Analysis of Receptor Affinity

A comprehensive search of the scientific literature reveals a notable gap in the availability of specific binding affinities (Ki or pKi values) of this compound for each of the five cloned human muscarinic receptor subtypes (M1-M5). However, several studies have characterized its antagonist activity in native tissues, which express a mixture of these receptor subtypes. The available quantitative data are summarized in the tables below.

Table 1: Functional Antagonist Potency of Homatropine in Native Tissues

| Tissue | Species | Agonist | Parameter | Value | Predominant Receptor Subtypes |

| Stomach | Guinea Pig | Not Specified | pA2 | 7.13 | M1, M3 |

| Atria (force) | Guinea Pig | Not Specified | pA2 | 7.21 | M2 |

| Atria (rate) | Guinea Pig | Not Specified | pA2 | 7.07 | M2 |

Data compiled from commercially available datasheets.[3]

Table 2: Inhibitory Concentration of this compound in Vascular Tissues

| Tissue | Species | Parameter | Value (nM) | Predominant Receptor Subtypes |

| Endothelial Muscarinic Receptors | Rat (WKY-E) | IC50 | 162.5 | M3 |

| Smooth Muscle Muscarinic Receptors | Rat (SHR-E) | IC50 | 170.3 | M2, M3 |

Data compiled from commercially available datasheets.[3]

Experimental Protocols

The determination of muscarinic receptor subtype selectivity involves a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays for Antagonist Affinity (Ki) Determination

Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled antagonist.

Objective: To determine the affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled antagonist: this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd value).

-

Add increasing concentrations of the unlabeled antagonist, this compound.

-

To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine) to a set of wells.

-

To determine total binding, add only the radioligand and assay buffer.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the antagonist concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Functional Assays for Antagonist Potency (pA2) Determination (Schild Analysis)

Functional assays measure the effect of an antagonist on the response induced by an agonist. Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist.

Objective: To determine the antagonist potency (pA2) of this compound at each of the five human muscarinic receptor subtypes.

Materials:

-

Cell lines stably expressing a single human muscarinic receptor subtype.

-

Agonist: A full muscarinic agonist such as carbachol (B1668302) or acetylcholine.

-

Antagonist: this compound.

-

Appropriate assay medium and reagents for measuring the functional response (e.g., for M1, M3, M5 receptors, a calcium-sensitive dye for measuring intracellular calcium mobilization; for M2, M4 receptors, reagents for measuring adenylyl cyclase activity).

-

Plate reader or other suitable detection instrument.

Procedure:

-

Cell Culture: Culture the cells expressing the specific muscarinic receptor subtype in appropriate growth medium.

-

Assay Preparation:

-

Seed the cells into 96-well plates.

-

For calcium mobilization assays, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

For adenylyl cyclase assays, pre-treat the cells with forskolin (B1673556) to stimulate cAMP production.

-

-

Schild Analysis:

-

Generate a cumulative concentration-response curve for the agonist in the absence of the antagonist.

-

In separate sets of wells, pre-incubate the cells with a fixed concentration of this compound for a sufficient time to allow for equilibrium.

-

Generate a cumulative concentration-response curve for the agonist in the presence of each concentration of the antagonist.

-

-

Measurement of Response: Measure the functional response (e.g., fluorescence intensity for calcium mobilization, cAMP levels for adenylyl cyclase activity) at each agonist concentration.

-

Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of the antagonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.

-

Visualizing Muscarinic Receptor Signaling and Experimental Workflows

To further aid in the understanding of the pharmacological evaluation of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow.

Conclusion

This compound is a peripherally acting muscarinic antagonist with established clinical utility. While it is generally considered to be a non-selective antagonist of muscarinic receptors, a comprehensive, publicly available dataset detailing its binding affinities (Ki values) or functional potencies (pA2 values) at each of the five cloned human muscarinic receptor subtypes is currently lacking. The available data from native tissue preparations suggest a broad spectrum of activity against muscarinic receptors. To definitively characterize its subtype selectivity, further studies utilizing recombinant human muscarinic receptors are required. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which are essential for a more complete understanding of the pharmacology of this compound and for the rational design of future antimuscarinic drugs with improved selectivity and therapeutic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Homatropine Methylbromide: A Technical Guide to its Activity in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) Methylbromide is a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. As a quaternary ammonium (B1175870) compound, it possesses limited ability to cross the blood-brain barrier, thereby minimizing central nervous system effects and localizing its action to peripheral systems. This technical guide provides an in-depth overview of the biological systems in which Homatropine Methylbromide is active, its mechanism of action, and relevant quantitative pharmacological data. Detailed experimental protocols for assessing its activity and diagrams of the associated signaling pathways are also presented to support further research and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these receptors, thereby inhibiting the physiological responses mediated by parasympathetic nerve stimulation.[2][4] The antagonism of mAChRs by this compound is reversible. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, can trigger a variety of intracellular signaling cascades, including the inhibition of adenylyl cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[1][2] this compound has been shown to be an antagonist at M1, M2, and M4 muscarinic receptor subtypes.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the muscarinic acetylcholine receptor signaling cascade. By blocking the binding of acetylcholine to M1, M2, and M3 receptors (the predominant subtypes in peripheral tissues), it prevents the activation of their respective G-proteins and downstream effector systems.

Activity in Biological Systems

This compound's antagonism of muscarinic receptors leads to a range of effects across various biological systems.

Gastrointestinal System

In the gastrointestinal (GI) tract, this compound reduces motility and secretory activity.[1] This leads to an antispasmodic effect, making it useful in the treatment of intestinal spasms and abdominal cramps.[5][6] It also inhibits pepsin and gastrin secretion and can delay gastric emptying, which has led to its use in managing peptic and duodenal ulcers.[1][4]

Genitourinary and Biliary Systems

The drug reduces the tone of the ureter and urinary bladder.[1] It also exerts a mild relaxant effect on the bile ducts and gallbladder.[1]

Respiratory System

This compound acts as a bronchodilator by relaxing the smooth muscles of the bronchi and reducing secretions in the respiratory tract.[3]

Ocular System

While topically applied homatropine hydrobromide is more commonly used for its ocular effects, this compound can produce a mild mydriatic (pupil-dilating) effect.[7]

Cardiovascular System

By blocking muscarinic receptors in the heart, this compound can lead to tachycardia (an increased heart rate).[3]

Exocrine Glands

The anticholinergic action of this compound leads to a decrease in secretions from various exocrine glands, including salivary and sweat glands, which can result in side effects such as dry mouth.[8]

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound.

Table 1: In Vitro Receptor Affinity and Potency

| Parameter | Receptor/Tissue | Species | Value | Reference |

| IC₅₀ | Endothelial Muscarinic Receptors | WKY Rat | 162.5 nM | [9] |

| IC₅₀ | Smooth Muscle Muscarinic Receptors | SHR Rat | 170.3 nM | [9] |

| pA₂ | Muscarinic Receptors (Stomach) | Guinea Pig | 7.13 | [4] |

| pA₂ | Muscarinic Receptors (Atria - Force) | Guinea Pig | 7.21 | [4] |

| pA₂ | Muscarinic Receptors (Atria - Rate) | Guinea Pig | 7.07 | [4] |

Table 2: In Vivo Pharmacokinetic Parameters

| Route of Administration | Species | Key Findings | Reference |

| Rectal | Rat | Higher and more rapid peak plasma concentrations compared to other routes. After 12 hours, 28% of ¹⁴C-labeled drug was excreted in urine and 56% remained in the large intestine. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1, M2, or M3 receptor subtypes)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Calculate the specific binding at each concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Screening Models of Bronchodilator | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. reprocell.com [reprocell.com]

Foundational Differences Between Homatropine Methylbromide and Atropine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational differences between two prominent muscarinic acetylcholine (B1216132) receptor antagonists: homatropine (B1218969) methylbromide and atropine (B194438). This document delves into their distinct chemical structures, mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Chemical and Pharmacological Distinctions

Homatropine methylbromide and atropine are both competitive antagonists of muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine.[1] However, their chemical structures and resulting pharmacological profiles exhibit critical differences that dictate their clinical applications and side-effect profiles.

Atropine , a tertiary amine, is a naturally occurring belladonna alkaloid. Its structure allows it to readily cross the blood-brain barrier, leading to both peripheral and central nervous system effects.[2] In contrast, This compound is a synthetic quaternary ammonium (B1175870) compound.[3] The presence of a positively charged nitrogen atom significantly limits its lipid solubility and ability to penetrate the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects.[3] Homatropine is generally considered to be less potent and has a shorter duration of action compared to atropine.[3]

Comparative Quantitative Data

The following tables summarize the key quantitative parameters that differentiate this compound and atropine, providing a basis for direct comparison.

Table 1: Muscarinic Receptor Binding Affinities (Ki/pA2/pKB)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source |

| Atropine | Ki: 1.27±0.36 nM | Ki: 3.24±1.16 nM | Ki: 2.21±0.53 nM | Ki: 0.77±0.43 nM | Ki: 2.84±0.84 nM | [4] |

| pKB: 9.17±0.04 | - | pKB: 9.70±0.04 | pKB: 9.29±0.09 | pKB: 8.99±0.02 | [5] | |

| pA2: 8.72±0.28 (human colon) | pA2: 8.60±0.08 (human colon) | - | - | - | [6] | |

| This compound | - | pA2: 7.21 (guinea-pig atria) | pA2: 7.13 (guinea-pig stomach) | - | - | [7] |

| Ki: 2.3 nM (rat aorta, mixed subtypes) | - | - | - | - | [8] |

Note: pA2 and pKB values are functionally equivalent measures of antagonist potency.

Table 2: Comparative Ophthalmic Effects (Cycloplegia and Mydriasis)

This table summarizes the clinical efficacy of ophthalmic preparations of homatropine and atropine in inducing cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation).

| Parameter | Homatropine (2%) | Atropine (1%) | Significance | Source |

| Residual Accommodation (Diopters) | 3.1 ± 0.5 D | 1.8 ± 0.4 D | P < 0.001 | [9] |

| Hyperopic Spherical Equivalent (Diopters) | 3.5 ± 2.3 D | 4.2 ± 2.5 D | P < 0.001 | [9] |

| Myopic Spherical Equivalent (Diopters) | -2.1 ± 1.4 D | -1.8 ± 1.4 D | P < 0.001 | [9] |

| Overall Blur Strength | 2.9 ± 1.9 | 3.1 ± 2.1 | P = 0.003 | [9] |

Atropine demonstrates a more profound and consistent cycloplegic effect compared to homatropine.[9]

Table 3: Comparative Systemic Side Effects (from Ophthalmic Administration)

While both drugs can cause systemic side effects, the incidence and severity can differ. This table provides a qualitative comparison of commonly reported adverse effects.

| Side Effect | Homatropine | Atropine | Notes |

| Central Nervous System | Less frequent due to poor BBB penetration. | More frequent, can include confusion, hallucinations, and delirium, especially in children and the elderly.[2][10] | The quaternary structure of this compound is key to its reduced CNS toxicity. |

| Cardiovascular | Tachycardia can occur. | Tachycardia is a common side effect. | |

| Gastrointestinal | Dry mouth, decreased GI motility. | Pronounced dry mouth, constipation. | |

| Ocular | Transient stinging, blurred vision, photophobia.[7] | Similar to homatropine, but effects are more prolonged.[9] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Antagonists

This protocol describes a standard competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound or atropine) for muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of a test antagonist at a specific muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Test antagonist (this compound or Atropine).

-

Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 10 µM Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Vacuum manifold.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM Atropine.

-

Competition: 50 µL of serial dilutions of the test antagonist (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Add 50 µL of [³H]-NMS (at a concentration close to its Kd) to all wells.

-

Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the TB counts.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [³H]-NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound and atropine exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two major signaling cascades based on the G-protein they couple to.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound or atropine inhibits the following cascade:

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

The M2 and M4 receptor subtypes couple to Gi/o proteins. Antagonism of these receptors by this compound or atropine leads to an increase in cellular cAMP levels by inhibiting the following pathway:

Caption: Gi-coupled muscarinic receptor signaling pathway.

Conclusion

The foundational differences between this compound and atropine stem from a subtle yet critical structural modification: the quaternization of the nitrogen atom in this compound. This chemical change dramatically alters its pharmacokinetic profile, primarily by limiting its entry into the central nervous system. As a result, this compound offers a more peripherally selective anticholinergic effect compared to atropine.

Quantitative data reveals that atropine is a more potent antagonist at muscarinic receptors and induces a more profound clinical effect in ophthalmic applications. However, this increased potency is accompanied by a greater risk of central nervous system side effects. The choice between these two agents in a clinical or research setting is therefore a trade-off between desired potency and the acceptable level of central nervous system involvement. This guide provides the foundational knowledge and data necessary for informed decision-making in the development and application of muscarinic receptor antagonists.

References

- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homatropine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparing homatropine and atropine in pediatric cycloplegic refractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic effects of atropine and homatropine eyedrops in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Homatropine Methylbromide: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of homatropine (B1218969) methylbromide for laboratory applications. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the processes involved.

Introduction

Homatropine methylbromide is a quaternary ammonium (B1175870) salt of homatropine, a tropane (B1204802) alkaloid that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its peripheral anticholinergic effects make it a valuable compound in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). In the laboratory, it serves as a crucial tool for studying the pharmacology of the parasympathetic nervous system and for the development of novel anticholinergic agents. This document outlines the key steps for its synthesis and purification, ensuring a high-purity final product suitable for research purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the esterification of tropine (B42219) with a mandelic acid derivative to form homatropine. The second step is the quaternization of the tertiary amine of homatropine with methyl bromide.

Step 1: Synthesis of Homatropine Free Base

Several methods exist for the synthesis of homatropine. A common approach involves the reaction of tropine with an activated form of mandelic acid, such as O-formylmandeloyl chloride, followed by hydrolysis to yield homatropine free base.

-

Preparation of O-Formyl-homatropine:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10 g of tropine and 14 g of triethylamine (B128534) in 80 mL of dichloromethane.

-

Stir the mixture to ensure complete dissolution.

-

Dropwise, add 17 g of O-formylmandeloyl chloride to the solution.

-

Continue stirring at room temperature for 5 hours[1].

-

After the reaction is complete, wash the reaction mixture with water.

-

Separate the organic layer and concentrate it under reduced pressure to obtain crude O-formyl-homatropine.

-

-

Hydrolysis to Homatropine Free Base:

-

To the crude O-formyl-homatropine, add 40 mL of methanol (B129727) and 20 mL of 20% sulfuric acid[1].

-

Stir the mixture at room temperature for 2 hours to facilitate hydrolysis[1].

-

After hydrolysis, carefully basify the solution to a pH of 9-10 using sodium hydroxide (B78521) solution[1].

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to yield crude homatropine as a viscous liquid[1].

-

Crude homatropine can be purified by recrystallization.

-

Dissolve the crude homatropine in a minimal amount of hot acetone (B3395972).

-

Slowly add hexane (B92381) until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Step 2: Quaternization of Homatropine to this compound

The final step is the quaternization of the purified homatropine free base with methyl bromide.

-

Dissolve 100 g (0.363 mole) of purified homatropine free base in acetone to get a clear solution.

-

Separately, prepare a solution of methyl bromide in acetone (e.g., 125 g in 300 mL).

-

Add the methyl bromide solution to the homatropine solution at 30-35 °C.

-

Stir the reaction mixture overnight. The product will precipitate out of the solution.

-

Filter the precipitate, wash with acetone, and dry to obtain crude this compound.

Purification of this compound

A high-purity final product is essential for research applications. Recrystallization is an effective method for purifying crude this compound.

Experimental Protocol: Recrystallization of this compound[2]

-

Place 100 g of crude this compound (purity ~98.2%) in 100 g of methanol.

-

Heat the mixture to 60°C with stirring to dissolve the solid completely. Continue stirring for approximately 20 minutes.

-

At room temperature, gradually add the methanol solution to 800 g of acetone with stirring.

-

Cool the mixture to approximately 0°C to induce crystallization. Allow the crystals to grow for 2 hours.

-

Collect the purified crystals by suction filtration.

-

Dry the crystals in a vacuum oven at 60°C for 5 hours to obtain pure this compound.

Data Presentation

The following tables summarize quantitative data from various sources for the synthesis and purification of homatropine and its methylbromide salt.

Table 1: Synthesis of Homatropine Precursors and Homatropine

| Reactants (Tropine + Mandelic Acid Derivative) | Solvent | Reaction Time | Product | Crude Yield |

| Tropine + O-formylmandeloyl chloride | Dichloromethane | 5 hours | O-formyl-homatropine | ~98% (calculated from crude product weight)[1] |

| O-formyl-homatropine + H₂SO₄/Methanol | Methanol/Water | 2 hours | Homatropine | ~90% (calculated from crude product weight)[1] |

Table 2: Quaternization of Homatropine

| Reactants (Homatropine + Methyl Bromide) | Solvent | Reaction Time | Temperature | Product | Yield | Purity |

| Homatropine + Methyl Bromide | Acetone | Overnight | 30-35 °C | This compound | 82% | 99.5% (after purification) |

Table 3: Purification of this compound by Recrystallization [2]

| Starting Material | Solvent System (A:B) | Mass Ratio (Crude:A:B) | Crystallization Temp. | Yield of Pure Product | Final Purity |

| 100 g Crude HMB (98.2% purity) | Methanol:Acetone | 1:1:8 | ~0 °C | 72.3 g | >99.5% |

| 100 g Crude HMB (98.2% purity) | Ethanol:Acetone | 1:1.5:10 | ~0 °C | 75.6 g | >99.5% |

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle. The following diagram illustrates the signaling pathway that is inhibited by this compound.

Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting materials to the final purified product is depicted in the following diagram.

References

An In-Depth Technical Guide to the Pharmacodynamics of Homatropine Methylbromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1] As a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, it finds application in various therapeutic areas, including the treatment of gastrointestinal disorders and as a component in combination with other drugs.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of homatropine methylbromide, detailing its mechanism of action, receptor binding affinities, and effects on physiological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system and are also present on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] By blocking these receptors, this compound effectively antagonizes the actions of acetylcholine, leading to a reduction in parasympathetic tone.

The muscarinic acetylcholine receptor family consists of five subtypes, M1 through M5. These subtypes are coupled to different G-proteins and mediate distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] this compound acts as an antagonist at these receptors, thereby blocking these downstream signaling events.

Quantitative Pharmacodynamic Data

The affinity and potency of this compound at muscarinic receptors have been quantified in various in vitro studies. The following tables summarize the available quantitative data.

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 | 162.5 nM | Wistar Kyoto Rat (WKY) | Endothelial Muscarinic Receptors | [3] |

| 170.3 nM | Spontaneously Hypertensive Rat (SHR) | Smooth Muscle Muscarinic Receptors | [3] | |

| pA2 | 7.13 | Guinea Pig | Stomach Muscarinic Receptors | [3] |

| 7.21 | Guinea Pig | Atria Muscarinic Receptors (Force) | [3] | |

| 7.07 | Guinea Pig | Atria Muscarinic Receptors (Rate) | [3] |

Table 1: Potency and Affinity of this compound

Detailed Experimental Protocols

Radioligand Binding Assay for IC50 Determination in Rat Aorta

This protocol is based on the methodology described by Sim and Manjeet (1993) for characterizing muscarinic receptors in rat aorta.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to muscarinic receptors in endothelial and smooth muscle membranes of rat aorta.

Materials:

-

Wistar Kyoto (WKY) and Spontaneously Hypertensive (SHR) rats

-

[3H]-Acetylcholine (Radioligand)

-

This compound

-

Scopolamine and Atropine (for comparison)

-

Pirenzepine and 4-DAMP (for subtype characterization)

-

Guanylyl-imididiphosphate (GppNHp)

-

Buffer solutions (e.g., Tris-HCl)

-

Scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Protocol:

-

Tissue Preparation:

-

Euthanize WKY and SHR rats and excise the thoracic aorta.

-

Carefully separate the endothelium from the smooth muscle tissue.

-

Homogenize each tissue type separately in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellets in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate the membrane preparations with a fixed concentration of [3H]-Acetylcholine.

-

To separate sets of tubes, add increasing concentrations of unlabeled this compound.

-

Include control tubes with no competitor and tubes with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Incubate the tubes at a controlled temperature for a specific duration to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-Acetylcholine, using non-linear regression analysis.

-

Schild Analysis for pA2 Determination in Guinea Pig Atria and Stomach

This protocol is based on the functional antagonism studies described by Leung and Mitchelson (1982).

Objective: To determine the pA2 value of this compound, a measure of its competitive antagonist potency, at muscarinic receptors in isolated guinea pig atria and stomach.

Materials:

-

Guinea pigs

-

Carbachol or Oxotremorine (Muscarinic agonists)

-

This compound

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic force transducer and data acquisition system.

Protocol:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect out the left atrium and a strip of stomach muscle.

-

Mount the tissues in separate organ baths containing the physiological salt solution.

-

Allow the tissues to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

-

-

Agonist Dose-Response Curve (Control):

-

Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile or inotropic response.

-

-

Antagonist Incubation:

-

Wash the tissue thoroughly to remove the agonist.

-

Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.

-

-

Agonist Dose-Response Curve (in the presence of Antagonist):

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 3 and 4 with at least two other different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling and Antagonism by this compound

The following diagram illustrates the primary signaling pathways activated by muscarinic receptor stimulation and the point of inhibition by this compound.

Caption: Muscarinic Receptor Signaling Pathways and this compound Inhibition.

Experimental Workflow for Schild Analysis

The following diagram outlines the logical flow of a Schild analysis experiment to determine the pA2 value of an antagonist.

Caption: Experimental Workflow for Schild Analysis.

Conclusion

This compound is a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its pharmacodynamic profile, defined by its affinity for these receptors and its ability to inhibit acetylcholine-mediated signaling, underpins its clinical utility. This guide has provided a detailed overview of its mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used to determine them. The provided diagrams offer a visual representation of the complex signaling pathways and experimental workflows, serving as a valuable tool for researchers in the field. Further research into the subtype selectivity of this compound and its effects on various physiological systems will continue to enhance our understanding of this important therapeutic agent.

References

- 1. This compound | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Muscarinic receptors in the aortae of normo- and hypertensive rats: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification by hexamethonium of the muscarinic receptors blocking activity of pancuronium and homatropine in isolated tissues of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Homatropine Methylbromide: A Technical Guide to Stability and Storage for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Homatropine (B1218969) Methylbromide, a quaternary ammonium (B1175870) anticholinergic agent. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results in research and development settings. This document outlines the key chemical properties, degradation pathways, and analytical methodologies pertinent to the stability assessment of Homatropine Methylbromide.

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder. It is soluble in water and alcohol. Key identification and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 8-Methyl-3-(2-phenyl-2-hydroxyacetoxy)tropanium bromide |

| Molecular Formula | C₁₇H₂₄BrNO₃ |

| Molecular Weight | 370.28 g/mol |

| CAS Number | 80-49-9 |

| Melting Point | 191-192 °C |

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, particularly under alkaline conditions. The ester linkage is susceptible to cleavage, yielding tropine (B42219) methylbromide and mandelic acid. The rate of hydrolysis is influenced by pH and temperature. Studies have shown that the hydrolysis of homatropine is catalyzed by hydroxyl ions[1]. The presence of an α-hydroxyl group in the mandelyl portion of the molecule contributes to a faster hydrolysis rate compared to similar compounds without this group[1].

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Forced Degradation Studies

While specific quantitative data from forced degradation studies are not extensively available in the public domain, the following table summarizes the typical conditions and observed outcomes from published literature. The primary degradation product observed is a result of hydrolysis.

| Stress Condition | Typical Reagents and Conditions | Observed Degradation |

| Acid Hydrolysis | 0.5N HCl at 60°C for 180 minutes | Degradation observed |

| Base Hydrolysis | 0.025N NaOH at room temperature for 60 minutes | Significant degradation observed |

| Oxidation | 5% H₂O₂ at room temperature for 50 minutes | Degradation observed |

| Thermal Degradation | 105°C for 24 hours | Degradation observed |

| Photodegradation | Exposure to 1.2 million lux hours and 200 Wh/m² | Degradation observed |

Note: The extent of degradation can vary depending on the specific experimental conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound for experimental use. The following conditions are recommended based on available data from safety data sheets and stability guidelines.

| Condition | Recommendation | Rationale |

| Temperature | Store in a dry, cool, and well-ventilated place. For solutions in solvent, storage at -20°C for up to 1 month and -80°C for up to 6 months is recommended. | To minimize thermal degradation and hydrolysis. |

| Light | Protect from light. | To prevent photodegradation. |

| Humidity | Store in a tightly sealed container to protect from moisture. | To prevent hydrolysis. |

| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | To prevent chemical degradation. |

Experimental Protocols

This section details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of this compound and its degradation products. This method is crucial for accurately assessing the stability of the compound under various conditions.

Stability-Indicating UPLC Method

This method is designed to separate this compound from its potential degradation products, ensuring an accurate measurement of its concentration over time.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Buffer: 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine. Adjust pH to 2.0 with phosphoric acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A simple gradient program should be optimized to achieve adequate separation. |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Solution Preparation:

-

Diluent: A suitable mixture of water and acetonitrile.

-

Standard Solution: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 0.5 µg/mL).

-

Sample Solution: Prepare the sample solution by dissolving the this compound to be tested in the diluent to achieve a similar concentration to the standard solution.

Forced Degradation Experimental Workflow

The following workflow outlines the steps for conducting a forced degradation study on this compound.

Detailed Protocol for Forced Degradation:

-

Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.5N HCl. Heat the mixture at 60°C for a specified time (e.g., 180 minutes). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.5N NaOH.

-

Base Hydrolysis: To a solution of this compound, add an equal volume of 0.025N NaOH. Keep the mixture at room temperature for a specified time (e.g., 60 minutes). After the incubation period, neutralize the solution with an appropriate amount of 0.025N HCl.

-

Oxidative Degradation: To a solution of this compound, add an equal volume of 5% hydrogen peroxide. Keep the mixture at room temperature for a specified time (e.g., 50 minutes).

-

Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. For solutions, heat at an appropriate temperature for a specified duration.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

After exposure to the stress conditions, the samples should be diluted to the appropriate concentration and analyzed using the validated stability-indicating UPLC method.

Signaling Pathway

This compound is a muscarinic acetylcholine (B1216132) receptor antagonist. It competitively inhibits the binding of acetylcholine to muscarinic receptors on effector cells, thereby blocking the effects of parasympathetic nerve stimulation. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

This guide provides a comprehensive overview of the stability and storage considerations for this compound in a research setting. Adherence to these guidelines and the use of validated stability-indicating methods will ensure the quality and reliability of experimental data.

References

An In-depth Technical Guide to the Quaternary Ammonium Structure of Homatropine Methylbromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the quaternary ammonium (B1175870) structure of Homatropine (B1218969) Methylbromide, a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. The document details its chemical properties, synthesis, spectroscopic characterization, and the functional implications of its permanently charged nitrogen center on its biological activity.

Introduction

Homatropine Methylbromide, a synthetic derivative of the tropane (B1204802) alkaloid homatropine, is distinguished by its quaternary ammonium group.[1] This structural feature, where the nitrogen atom is bonded to four carbon atoms, imparts a permanent positive charge, rendering the molecule highly polar.[1][2] This polarity is a key determinant of its pharmacokinetic profile, notably its poor ability to cross the blood-brain barrier, which minimizes central nervous system side effects compared to its tertiary amine precursor, atropine.[1] Clinically, it is utilized for its antispasmodic and antisecretory effects in the gastrointestinal tract.[1][3] This guide will explore the core chemical and biological aspects of this quaternary ammonium compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a tropane skeleton, an ester of mandelic acid, and the defining N,N-dimethyl-8-azoniabicyclo[3.2.1]octane moiety with a bromide counter-ion.[3][4][5]

IUPAC Name: (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate bromide[5]

Structural Data

Precise bond lengths and angles for the quaternary ammonium group are best determined by X-ray crystallography. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of related quaternary ammonium salts provides expected values for bond geometry. The N-C bond lengths are typically in the range of 1.47-1.55 Å, and the C-N-C bond angles are expected to be close to the tetrahedral angle of 109.5°.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄BrNO₃ | [1][5] |

| Molecular Weight | 370.28 g/mol | [1] |

| Appearance | White or almost white crystalline powder or colorless crystals | [1] |

| Melting Point | 191-192 °C | |

| Solubility | Readily soluble in water and alcohol; insoluble in ether | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the tertiary amine, homatropine. This reaction, a form of N-alkylation, involves the reaction of homatropine with methyl bromide.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on common laboratory practices for N-methylation of tertiary amines.

-

Dissolution: Dissolve 100 g (0.363 moles) of homatropine in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) to form a clear solution.

-

Addition of Methylating Agent: To the solution, add a solution of methyl bromide (e.g., 125 g in 300 ml of acetone) dropwise at a controlled temperature, typically between 30-35 °C.

-

Reaction: Stir the mixture overnight. As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: Collect the precipitated product by filtration.

-

Washing: Wash the filtered product with cold acetone to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum at 55-60 °C.

-

Purification (Optional): For higher purity, the product can be recrystallized. Dissolve the crude product in a minimal amount of a suitable solvent like methanol (B129727) at room temperature, filter through a clarifying agent if necessary, and then re-precipitate by adding a less polar solvent like acetone.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The presence of the two methyl groups on the quaternary nitrogen results in a characteristic signal in the ¹H NMR spectrum.

Table 2: ¹H NMR Spectral Data (Predicted/Reported)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.5 | m | - |

| CH-OH | ~5.1 | s | - |

| Tropane ring protons | 1.5 - 3.5 | m | - |

| N⁺-(CH₃)₂ | ~3.1 - 3.4 | s | - |

| OH | Variable | br s | - |

Experimental Protocol: NMR Analysis

-